Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a 4-methyl substituent and an ethyl ester group at position 2. Its structural flexibility allows for diverse modifications, making it a template for drug discovery.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
OICMJLFIRGKRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(CCCN2N=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1-Amino-3-Methylpyridinium Iodide with Ethyl Propiolate
Reaction Overview
A foundational method involves the cyclocondensation of 1-amino-3-methylpyridinium iodide with ethyl propiolate in xylene under reflux conditions. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization, yielding the target compound with moderate efficiency.
Key Parameters
Catalytic Hydrogenation of Pyrazolo[1,5-a]Pyridine Precursors
Two-Step Synthesis
Partial hydrogenation of fully aromatic pyrazolo[1,5-a]pyridine derivatives using palladium on carbon (Pd/C) or Raney nickel (RaNi) under continuous flow conditions offers high selectivity.
Procedure
- Precursor Synthesis : Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is prepared via cyclocondensation.
- Hydrogenation :
Advantages
Copper-Mediated Coupling Reactions
Oxidative Coupling Strategy
A copper-mediated method using ethyl 2-(pyridin-2-yl)acetate and benzonitrile has been reported. This approach leverages Cu(OAc)₂ and CuBr as dual catalysts in dimethyl sulfoxide (DMSO).
Reaction Conditions
- Catalysts : Cu(OAc)₂ (1 equiv) + CuBr (1 equiv)
- Base : 1,8-Diazabicycloundec-7-ene (DBU, 3 equiv)
- Temperature : 60–65°C
- Yield : 62%
Mechanistic Insights
The reaction proceeds via a radical intermediate, with DMSO acting as both solvent and mild oxidizer. The nitro group in benzonitrile facilitates electron-deficient coupling, enhancing regioselectivity.
Reductive Amination and Cyclization
Industrial-Scale Production Methods
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 32–56 | Moderate | High |
| Catalytic Hydrogenation | 90–99 | High | Moderate |
| Copper-Mediated | 62 | Low | Low |
| LiBH₄ Reduction | 95 | High | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Hydrogenation reactions can reduce the compound to its fully saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst under high pressure and temperature.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12, )
- Core Structure : Triazolo[4,3-a]pyrimidine (vs. pyrazolo[1,5-a]pyridine in the target compound).
- Substituents : 2-hydroxyphenyl and diphenyl groups at positions 1 and 3.
- Key Properties :
- Applications: Not explicitly stated, but triazolopyrimidines are often explored as kinase inhibitors.
Ethyl 2-((4-Methoxybenzyl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate (Compound 19a, )
- Core Structure : Pyrazolo[1,5-a]pyridine (same as target compound).
- Substituents : 4-Methoxybenzyloxy group at position 2.
- Key Properties :
- Applications : Intermediate for DHODH inhibitors, highlighting the role of ester groups in binding interactions.
tert-Butyl 3-(((S)-7-methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methyl)pyrrolidine-1-carboxylate (Compound 13, )
- Core Structure : Pyrazolo[1,5-a]pyrazine (vs. pyridine in the target compound).
- Substituents : Trifluoromethylphenyl and tert-butyl carbamate.
- Key Properties :
- Applications : Targeted as a CNS-active compound due to lipophilic substituents.
Physicochemical and Spectral Data Comparison
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate, and how can isomer formation be minimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using ethyl 3-amino-pyrazole derivatives and carbonyl-containing precursors. Key steps include:
- Reaction Optimization : Use of acidic catalysts (e.g., KHSO₄) to promote cyclization while minimizing side reactions .
- Isomer Control : Stereochemical outcomes (syn/anti isomers) depend on substituent positioning and reaction conditions. For example, syn-isomers dominate in polar solvents due to steric and electronic stabilization .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively isolates isomers, as demonstrated in the isolation of cis/trans derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying regiochemistry and substituent positions. For instance, methyl groups at the 4-position show distinct singlets (δ 1.30–1.48 ppm), while aromatic protons appear as multiplet signals (δ 7.33–8.58 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., exact mass matching C₁₀H₁₃N₃O₂ at 195.1008) .
- IR Spectroscopy : Confirms functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and pyrazole rings .
Advanced Research Questions
Q. How can enantioselective hydrolysis be achieved for racemic mixtures of this compound derivatives?
- Methodological Answer :
- Biocatalysis : Lipase B from Candida antarctica (CALB) in deep eutectic solvents (DES) like ChCl:Gly/U/Xyl enables enantioselective hydrolysis of racemic esters, achieving >90% enantiomeric excess (ee) .
- Reaction Setup : Optimal conditions include 30°C, pH 7.0, and 24-hour incubation. Monitoring via chiral HPLC ensures resolution efficiency .
Q. What strategies resolve syn- and anti-isomers in tetrahydropyrazolo[1,5-a]pyridine derivatives during synthesis?
- Methodological Answer :
- Chromatographic Separation : Anti-isomers often elute earlier than syn-isomers in normal-phase chromatography due to polarity differences .
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry. For example, anti-isomers exhibit distinct dihedral angles between pyrazole and pyridine rings .
Q. How does structural modification of this scaffold impact its biological activity, particularly in medicinal chemistry?
- Methodological Answer :
- Functionalization : Introducing electron-withdrawing groups (e.g., cyano or trifluoromethyl) at the 5-position enhances binding to kinase targets like BTK, as seen in Zanubrutinib derivatives .
- SAR Studies : Methyl groups at the 4-position improve metabolic stability, while ester moieties allow prodrug strategies for enhanced bioavailability .
Data Contradiction Analysis
Q. Why do studies report varying yields (e.g., 13% vs. 50%) for similar synthetic routes, and how can researchers optimize conditions?
- Methodological Answer :
- Parameter Screening : Yield discrepancies often arise from differences in catalysts (e.g., KHSO₄ vs. Pd/C), solvent polarity, or reaction time. Systematic optimization via DoE (Design of Experiments) is recommended .
- Byproduct Management : High-yielding routes (50%) may involve kinetic control to suppress side products like regioisomers, which are common in cyclocondensation .
Research Applications Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
